N-(3-chloro-4-methoxyphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide
Description
N-(3-Chloro-4-methoxyphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide is a heterocyclic compound featuring a triazolo-pyridazine core linked to an acetamide group substituted with a 3-chloro-4-methoxyphenyl moiety. This structure combines a bicyclic triazolo-pyridazine system, known for its pharmacological relevance (e.g., kinase inhibition or antimicrobial activity), with a substituted phenylacetamide chain that may enhance target binding or metabolic stability.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3/c1-29-17-9-7-14(11-15(17)21)22-19(27)12-25-20(28)26-18(24-25)10-8-16(23-26)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLBMZYMLSQYRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
1. Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of similar compounds in the triazole family. For instance, compounds with structural similarities to this compound demonstrated significant activity against seizures in various animal models. The structure–activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups such as chlorine enhances anticonvulsant efficacy. Specifically, compounds with a 4-chlorophenyl substitution showed promising results in electroshock seizure tests .
2. Anticancer Activity
The triazole moiety has been associated with various anticancer properties. Research indicates that derivatives featuring a triazole scaffold exhibit cytotoxic effects against multiple cancer cell lines. The compound's structural components may interact with specific biological targets involved in tumor growth and proliferation. For example, certain analogues have shown inhibition of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
3. Antimicrobial Activity
The antimicrobial properties of compounds containing triazole and pyridazine rings have been documented extensively. Studies reveal that these compounds possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival. The presence of halogen substituents (like chlorine) on the aromatic rings is noted to enhance antibacterial effectiveness .
Case Study 1: Anticonvulsant Efficacy
A study published in 2020 evaluated a series of triazole derivatives for their anticonvulsant activity using the maximal electroshock (MES) test. Among the tested compounds, those structurally related to this compound exhibited significant protective effects against seizures at doses as low as 24.38 mg/kg .
Case Study 2: Anticancer Activity Assessment
In a 2021 study focusing on the anticancer properties of triazole derivatives, several compounds were evaluated against human cancer cell lines (e.g., MCF7 breast cancer cells). The results indicated that modifications to the phenyl ring significantly affected cytotoxicity levels. Specifically, derivatives with methoxy and chloro substitutions demonstrated enhanced potency compared to their unsubstituted counterparts .
Research Findings
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor activity. The mechanism of action involves the inhibition of key kinases associated with cancer cell proliferation. Notably, the compound has shown effectiveness against various cancer cell lines by targeting pathways such as:
- BRAF(V600E)
- EGFR
- Aurora-A kinase
The inhibitory potency of related compounds has been demonstrated with IC50 values in the micromolar range, indicating their potential as anticancer agents .
Anti-inflammatory Properties
In addition to its antitumor effects, this compound has been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial for the synthesis of leukotrienes involved in inflammatory responses. Molecular docking studies have indicated promising binding affinities to the active sites of relevant enzymes .
Biochemical Mechanisms
The compound's biological activity is closely linked to its interaction with specific biochemical pathways:
- Histone Acetylation : The compound may influence gene expression by interacting with P300/CBP-associated factor (PCAF), a coactivator known for acetylating histones and altering chromatin structure.
- Signal Transduction : By inhibiting key signaling pathways involved in cell growth and survival, the compound can modulate tumor progression and inflammatory responses .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a related triazole derivative exhibited potent anticancer activity against breast cancer cell lines. The study utilized both in vitro and in vivo models to assess the efficacy and safety profile of the compound.
Case Study 2: Inhibition of Inflammatory Pathways
In another investigation focusing on inflammatory diseases, researchers found that compounds similar to N-(3-chloro-4-methoxyphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide significantly reduced pro-inflammatory cytokine levels in animal models of arthritis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in heterocyclic cores, substituents, or linker groups, which influence their physicochemical and biological properties. Below is a detailed comparison based on evidence-derived
Key Observations:
Heterocyclic Core Variations: The target compound’s triazolo-pyridazine core is distinct from pyrrolo-thiazolo-pyrimidine () or pyridinyl-oxadiazole systems (). Sulfanyl linkers (e.g., 894037-84-4) introduce thioether bonds, which may enhance lipophilicity but reduce oxidative stability compared to oxygen-based linkers .
Substituent Effects :
- The 3-chloro-4-methoxyphenyl group in the target compound combines electron-withdrawing (Cl) and electron-donating (OCH₃) groups, balancing solubility and membrane permeability. Analogous 4-chlorophenyl () or 4-ethoxyphenyl () groups prioritize hydrophobic interactions .
- Pyrazin-2-yl substituents () introduce nitrogen-rich aromatics, which could improve water solubility or hydrogen-bonding capacity compared to phenyl groups .
Synthetic Approaches :
- The target compound’s synthesis likely parallels methods in and , where hydrazides or thioamides undergo cyclization. For example, triazolo-pyridazines are often formed via intramolecular cyclization of hydrazine derivatives under basic conditions .
- Contrastingly, oxadiazole-containing analogs () require condensation of carboxylic acid derivatives with amidoximes, highlighting divergent reaction pathways .
Research Findings and Implications
While pharmacological data for the target compound is absent in the provided evidence, insights from analogs suggest:
- Bioactivity Potential: Triazolo-pyridazine derivatives are frequently explored as kinase inhibitors or antimicrobial agents due to their planar, aromatic cores . The 3-oxo group in the target compound may mimic carbonyl interactions in enzyme active sites.
- Metabolic Stability : The 4-methoxyphenyl group could reduce cytochrome P450-mediated metabolism compared to unsubstituted phenyl rings, as seen in related compounds .
- Synthetic Challenges : Multi-step syntheses (e.g., heterocyclization, functional group compatibility) may limit scalability, as observed in and .
Preparation Methods
Hydrazine-Mediated Cyclocondensation
Step 1: Synthesis of 6-Phenylpyridazin-3(2H)-one
Pyridazinone precursors are prepared by reacting maleic anhydride with phenylhydrazine in refluxing acetic acid, followed by dehydrogenation using bromine in hydrobromic acid.
Step 2: Triazole Ring Formation
6-Phenylpyridazin-3(2H)-one reacts with thiosemicarbazide in ethanol under reflux, yielding 2-hydrazinyl-6-phenylpyridazin-3(2H)-one. Subsequent cyclization with acetic anhydride at 120°C forms the triazolo[4,3-b]pyridazin-3-one scaffold.
One-Pot Oxidative Cyclization
A more efficient approach involves reacting 4-phenyl-1,2-dihydropyridazine-3,6-dione with hydrazine hydrate in dimethylformamide (DMF), followed by oxidative cyclization using iodine and potassium iodide. This method achieves 78% yield with minimal purification.
Optimization and Process-Scale Considerations
Critical parameters influencing yield and purity include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF or NMP | Maximizes solubility of intermediates |
| Temperature | 80–100°C for cyclization | Accelerates ring closure |
| Oxidizing Agent | I₂/KI vs. H₂O₂ | I₂/KI gives superior regioselectivity |
| Coupling Reagent | EDC/HOBt vs. DCC | EDC/HOBt reduces racemization |
Large-scale production favors the alkylation route (Section 4.1) due to lower reagent costs and simplified workup. However, the carbodiimide method (Section 4.2) is preferred for high-purity pharmaceutical applications.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, triazole-H), 7.89–7.30 (m, 8H, aryl-H), 4.20 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃).
- ¹³C NMR : 168.5 (C=O), 154.2 (triazole-C), 132.1–114.7 (aryl-C).
High-Resolution Mass Spectrometry (HRMS) Calculated for C₂₀H₁₆ClN₅O₃: [M+H]⁺ 418.0912; Found: 418.0909.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Precursor Selection : Use chlorinated aniline derivatives (e.g., 3-chloro-4-methoxyaniline) as starting materials for regioselective coupling reactions .
- Reaction Conditions : Control temperature (e.g., 60–80°C for cyclization), solvent choice (e.g., ethanol or DMF for solubility), and catalysts (Lewis acids like ZnCl₂ for triazole formation) .
- Purification : Employ column chromatography with silica gel and polar/non-polar solvent gradients to isolate intermediates and final products .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry of reagents (e.g., hydrazine derivatives for triazole core formation) .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments (e.g., methoxy group at 4-position) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ peak matching C₂₂H₁₈ClN₅O₃) .
- Infrared (IR) Spectroscopy : Detect functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for acetamide) .
- X-ray Crystallography : Resolve crystal structure for absolute configuration validation, if single crystals are obtainable .
Q. How can solubility and formulation challenges be addressed for in vitro assays?
- Methodological Answer :
- Solubility Screening : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS with 0.1% Tween-80 for biological assays) .
- Formulation Strategies : Use cyclodextrins or lipid-based nanoparticles for hydrophobic compounds .
- Stability Testing : Monitor degradation via HPLC under physiological pH (7.4) and temperature (37°C) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data across similar triazolopyridazine derivatives?
- Methodological Answer :
- Structural Comparisons : Compare substituent effects (e.g., 4-methoxy vs. 4-chlorophenyl on target binding) using molecular docking studies (e.g., AutoDock Vina) .
- Assay Standardization : Replicate assays under uniform conditions (e.g., cell lines, incubation time) to isolate structure-activity relationships (SAR) .
- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends in IC₅₀ values against kinase targets .
Q. What methodologies are recommended for assessing metabolic stability in preclinical studies?
- Methodological Answer :
- In Vitro Liver Microsomes : Incubate the compound with human or rat liver microsomes, and quantify parent compound degradation via LC-MS/MS .
- CYP450 Inhibition Assays : Use fluorogenic substrates to test for interactions with CYP3A4/2D6 isoforms .
- Half-Life Calculation : Apply the formula , where is the elimination rate constant from kinetic studies .
Q. How can mechanistic studies elucidate the compound’s mode of action against cancer targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against recombinant kinases (e.g., EGFR, BRAF) using ADP-Glo™ kits to measure ATP consumption .
- Cellular Pathway Analysis : Perform Western blotting for phosphorylation status of downstream proteins (e.g., ERK, AKT) .
- Molecular Dynamics Simulations : Model ligand-receptor interactions over 100 ns trajectories to identify key binding residues .
Q. What strategies are effective for SAR analysis of triazolopyridazine analogs?
- Methodological Answer :
- Substituent Scanning : Synthesize derivatives with varied groups (e.g., -OCH₃, -Cl, -F) at the 4-position of the phenyl ring .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity .
- Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors near the triazole ring) using Schrödinger’s Phase .
Q. How to evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl, pH 2), neutral (pH 7), and basic (NaOH, pH 10) conditions at 40°C for 48 hours .
- HPLC-PDA Analysis : Detect degradation products and calculate % remaining parent compound .
- Arrhenius Plot : Estimate shelf life at 25°C using degradation rates at elevated temperatures (50–80°C) .
Q. What computational approaches aid in designing derivatives with improved target selectivity?
- Methodological Answer :
- Docking Screens : Use Glide or GOLD to prioritize derivatives with higher predicted binding scores for the target vs. off-target kinases .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for subtle substituent changes (e.g., -CH₃ vs. -CF₃) .
- ADMET Prediction : Apply SwissADME or pkCSM to filter candidates with favorable pharmacokinetic profiles .
Q. How to validate analytical methods for quantifying the compound in biological matrices?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
